molecular formula C15H13ClN2S B5723980 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole

2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole

Cat. No. B5723980
M. Wt: 288.8 g/mol
InChI Key: BXOOPPAYAHTSCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds like 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole, involves condensation reactions between o-phenylenediamines and various electrophilic reagents. These methods have evolved over the years to include more efficient and mild procedures, highlighting the versatility and synthetic utility of benzimidazoles in organic chemistry. An efficient and mild procedure for synthesizing related compounds involves using chloroacetonitrile and DBU in toluene, yielding desired products in high yields within a short period at room temperature (Ibrahim, 2011).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of structural diversity, which significantly impacts their chemical and biological properties. The molecular structure of benzimidazole compounds, including substitutions at different positions, plays a crucial role in determining their activity and interactions with biological targets. The molecular structure analysis of benzimidazole derivatives reveals the importance of the benzimidazole nucleus as a privileged structure in medicinal chemistry, providing a foundation for further structural modifications (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, allowing for the introduction of diverse functional groups into the benzimidazole framework. These reactions are crucial for developing benzimidazole-based compounds with enhanced biological activities and specific properties. The chemical versatility of benzimidazole derivatives is further demonstrated by their ability to form complexes with metals, which can lead to compounds with unique spectroscopic, magnetic, and electrochemical properties (Chung, Dung, & Duc, 2023).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in various fields, affecting their formulation, delivery, and activity in biological systems. Understanding the physical properties of benzimidazole derivatives is essential for optimizing their design and application (Mendieta-Wejebe et al., 2023).

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Potential: Benzimidazole derivatives, including those similar to 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole, have been identified as potential antimicrobial and anticancer agents. Compounds like 2-(4-chlorophenyl), N-(4-chlorobenzyl) benzimidazole derivatives have shown potent antibacterial properties against strains like MSSA and MRSA, as well as notable anticancer activity against various cancer cell lines (Pham et al., 2022).

Anti-Helicobacter pylori Activity

  • Anti-Helicobacter pylori Agents: Some benzimidazole derivatives, including 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, exhibit selective antibacterial properties against Helicobacter spp. These compounds have been investigated for their potential utility in treating infections caused by Helicobacter pylori (Kühler et al., 2002).

DNA Topoisomerase Inhibition

  • DNA Topoisomerase I Inhibitors: Benzimidazole derivatives have been studied for their ability to inhibit mammalian DNA topoisomerase I, a key enzyme involved in DNA replication and transcription. This makes them potential candidates for antitumor and antibacterial drug development (Alpan et al., 2007).

Antioxidant Properties

  • Antioxidant Activities: Some benzimidazole derivatives have been investigated for their antioxidant properties, particularly in the context of lipid peroxidation in the liver. These properties could be beneficial for the development of drugs targeting oxidative stress-related diseases (Kuş et al., 2004).

Corrosion Inhibition

  • Corrosion Inhibitors: Benzimidazole derivatives have been evaluated as corrosion inhibitors for materials like mild steel in acidic environments. This application is significant in industrial settings where corrosion resistance is crucial (Yadav et al., 2013).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-12-7-5-11(6-8-12)9-19-10-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOOPPAYAHTSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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